molecular formula C7H5NO2 B064691 Furo[3,2-b]pyridine 4-oxide CAS No. 181526-18-1

Furo[3,2-b]pyridine 4-oxide

Cat. No.: B064691
CAS No.: 181526-18-1
M. Wt: 135.12 g/mol
InChI Key: IDCIIFQWJWAWTJ-UHFFFAOYSA-N
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Description

Furo[3,2-b]pyridine 4-oxide is a heterocyclic compound that belongs to the class of furopyridines. These compounds are characterized by a fused ring system consisting of a furan ring and a pyridine ring. The presence of an additional nitrogen atom in the pyridine ring distinguishes furopyridines from their progenitor benzofurans, impacting their physiochemical properties such as aqueous solubility and lipophilicity .

Mechanism of Action

Target of Action

Furo[3,2-b]pyridine derivatives have been identified as potent and highly selective inhibitors of cdc-like kinases (CLKs) and efficient modulators of the Hedgehog signaling pathway . CLKs are a group of proteins that play a crucial role in RNA splicing, and the Hedgehog signaling pathway is a key regulator of cell growth and differentiation.

Mode of Action

It is known that the compound interacts with its targets (clks and components of the hedgehog pathway) and induces changes that affect the function of these targets

Biochemical Pathways

Furo[3,2-b]pyridine 4-oxide, as an inhibitor of CLKs and a modulator of the Hedgehog pathway, can affect multiple biochemical pathways. By inhibiting CLKs, it can influence RNA splicing processes. By modulating the Hedgehog pathway, it can impact cell growth and differentiation . The downstream effects of these actions can be diverse, depending on the specific cellular context.

Pharmacokinetics

It is known that the presence of an additional nitrogen atom in furo[3,2-b]pyridine derivatives can lower the molecule’s lipophilicity, which may impact its physicochemical properties such as aqueous solubility . This could potentially influence the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action can be diverse, given its potential to interact with multiple targets and pathways. It may lead to changes in RNA splicing due to CLK inhibition and alterations in cell growth and differentiation patterns due to modulation of the Hedgehog pathway .

Preparation Methods

The synthesis of furo[3,2-b]pyridine 4-oxide can be achieved through various synthetic routes. One common method involves the reaction of acrylamides with 4-hydroxy-2-alkynoates in a four-step cascade reaction. This unique domino reaction includes C–H activation, Lossen rearrangement, annulation, and lactonization . The reaction conditions typically involve the use of rhodium catalysis, room temperature, and air compatibility, making it an efficient and convenient method for constructing complex molecules .

Chemical Reactions Analysis

Furo[3,2-b]pyridine 4-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of furo[3,2-b]pyridine-1,4-diones .

Scientific Research Applications

Medicinal Chemistry

Furo[3,2-b]pyridine 4-oxide has shown promise as an inhibitor of the protease-activated receptor 2 (PAR-2), which is implicated in several inflammatory diseases. Research indicates that compounds of this class can be effective in treating conditions such as:

  • Inflammatory Bowel Disease
  • Crohn's Disease
  • Irritable Bowel Syndrome
  • Rheumatoid Arthritis
  • Asthma

The modulation of PAR-2 signaling pathways by this compound offers a novel therapeutic approach to managing these conditions by reducing inflammation and pain associated with them .

Case Study: Inhibition of PAR-2

A study highlighted the effectiveness of this compound derivatives in inhibiting PAR-2 activation. These compounds were administered to rodent models to assess their impact on inflammatory cytokine release and pain response. The results indicated a significant reduction in edema and pain levels, suggesting a potential pathway for developing new anti-inflammatory drugs .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating complex molecules. Some notable reactions include:

  • Electrophilic Aromatic Substitution : This allows for the introduction of various substituents on the aromatic ring.
  • Cross-Coupling Reactions : It can participate in Suzuki-Miyaura and Negishi reactions, facilitating the formation of carbon-carbon bonds.
  • Metalation : The nitrogen atom can coordinate with transition metals, enabling organometallic chemistry applications .

Table: Reactions Involving this compound

Reaction TypeDescription
Electrophilic Aromatic SubstitutionSubstitutes hydrogen on the aromatic ring
Cross-CouplingForms carbon-carbon bonds via coupling reactions
MetalationCoordination with transition metals
Alkylation/AcylationAddition of alkyl or acyl groups

Materials Science

In materials science, this compound has potential applications in developing new materials with specific electronic and optical properties. Its unique structure may allow for the creation of advanced polymers or nanomaterials that exhibit desirable characteristics such as conductivity or luminescence.

Case Study: Development of Fluorescent Probes

Research has explored the use of derivatives of this compound as fluorescent probes for biological imaging. These compounds can be designed to emit light upon interaction with specific biological targets, allowing for real-time visualization of cellular processes. This application is particularly relevant in studying cellular hypoxia and other metabolic states .

Comparison with Similar Compounds

Biological Activity

Furo[3,2-b]pyridine 4-oxide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound belongs to a class of compounds known for their ability to modulate various biological pathways. Its structure includes a fused pyridine and furan ring system, which contributes to its unique pharmacological properties.

  • Inhibition of Kinases :
    Furo[3,2-b]pyridine derivatives have been identified as potent inhibitors of cdc-like kinases (CLKs), which play crucial roles in cellular signaling and regulation. These inhibitors exhibit high selectivity and potency, making them valuable in the development of targeted cancer therapies .
  • Modulation of Hedgehog Signaling :
    The compound has also been shown to act as an efficient modulator of the Hedgehog signaling pathway, which is vital for embryonic development and has implications in cancer progression when dysregulated. Profiling studies indicate that certain derivatives can function as sub-micromolar modulators within this pathway .
  • Inhibition of PAR-2 Signaling :
    Furo[3,2-b]pyridine compounds have been reported to inhibit the protease-activated receptor 2 (PAR-2) signaling pathway. This pathway is implicated in inflammatory responses and pain signaling. The inhibition can potentially lead to therapeutic applications in treating conditions such as inflammatory bowel disease and neuropathic pain .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Target IC50/EC50 Reference
CLK Inhibitioncdc-like kinasesSub-micromolar
Hedgehog Pathway ModulationHedgehog signalingSub-micromolar
PAR-2 InhibitionProtease-activated receptor 2Effective against inflammation

Case Studies

  • Cancer Therapeutics :
    A study investigated the efficacy of furo[3,2-b]pyridine derivatives against various cancer cell lines. The results demonstrated significant cytotoxicity with GI50 values in the low nanomolar range for specific derivatives against melanoma and breast cancer cell lines. This suggests a promising role for these compounds in cancer treatment strategies .
  • Inflammatory Conditions :
    Research into the PAR-2 inhibition by furo[3,2-b]pyridine derivatives showed potential for managing inflammatory diseases. The ability to modulate pain pathways through PAR-2 inhibition indicates that these compounds could be developed into therapeutics for conditions characterized by chronic inflammation and pain .

Properties

IUPAC Name

4-oxidofuro[3,2-b]pyridin-4-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-8-4-1-2-7-6(8)3-5-10-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCIIFQWJWAWTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)[N+](=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442635
Record name furo[3,2-b]pyridine 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181526-18-1
Record name Furo[3,2-b]pyridine, 4-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181526-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name furo[3,2-b]pyridine 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of Furo[3,2-b]pyridine (1.5 g, 13.0 mmol) in CHCl3 (30 mL) was added MCPBA (2.9 g, 17.0 mmol). The mixture was stirred at room temperature for 16 hours. Then the mixture was filtered through a alumina (140 g, basic) and washed with ethyl acetate/hexane (1:1) and DCM/MeOH (20:1) to give Furo[3,2-b]pyridine 4-oxide (1.49 g, 88%). 1H NMR (CDCl3, 400 MHz) δ 8.25 (m, 1H), 7.81 (m, 1H), 7.51 (m, 1H), 7.23 (m, 1H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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